Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
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Overview
Description
Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a chemical compound with the molecular formula C11H9FN2O3 and a molecular weight of 236.2 g/mol It is a derivative of quinazoline, a bicyclic compound that is widely studied for its potential biological activities
Preparation Methods
The synthesis of Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves the reaction of 2-aminobenzoyl fluoride with ethyl chloroacetate under basic conditions, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the fluorine or ester positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studies have explored its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar compounds to Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate include:
Ethyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(7-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(7-fluoro-4-oxoquinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10(15)5-14-6-13-9-4-7(12)2-3-8(9)11(14)16/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPKCODHMQEMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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